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Compound of Interest

Compound Name:
3-(Bromomethyl)-7-

chlorobenzo[b]thiophene

Cat. No.: B138130 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 3-(Bromomethyl)-7-
chlorobenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, a key intermediate in the synthesis

of various pharmaceutical compounds, including imidazole antifungal agents. Due to the limited

availability of public domain experimental spectra for this specific molecule, this guide

combines predicted data based on established spectroscopic principles with available

information for structurally related compounds to offer a robust analytical framework.

Molecular Structure and Properties
IUPAC Name: 3-(bromomethyl)-7-chloro-1-benzothiophene

Molecular Formula: C₉H₆BrClS[1][2]

Molecular Weight: 261.57 g/mol [2]

Exact Mass: 259.90621 Da[2]

CAS Number: 17512-61-7[1][2]
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Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for 3-
(Bromomethyl)-7-chlorobenzo[b]thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive experimental spectrum for 3-(Bromomethyl)-7-chlorobenzo[b]thiophene is

not publicly available, a Chinese patent (CN113480517A) confirms the use of ¹H NMR for its

characterization following synthesis. The predicted chemical shifts are based on the analysis of

its precursor, 3-methyl-7-chlorobenzo[b]thiophene, and related benzothiophene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.75 d 1H H-4

~ 7.50 s 1H H-2

~ 7.40 dd 1H H-6

~ 7.30 d 1H H-5

~ 4.80 s 2H -CH₂Br

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 140.0 C-7a

~ 135.0 C-3a

~ 132.0 C-7

~ 129.0 C-6

~ 126.0 C-5

~ 125.0 C-4

~ 124.0 C-2

~ 123.0 C-3

~ 30.0 -CH₂Br

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic peaks corresponding to the aromatic and aliphatic C-

H bonds, C=C bonds of the aromatic rings, and the C-Br and C-Cl bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Weak Aliphatic C-H stretch (-CH₂Br)

1600 - 1450 Medium
Aromatic C=C skeletal

vibrations

~ 1200 Strong C-H in-plane bending

800 - 700 Strong C-H out-of-plane bending

750 - 650 Strong C-Cl stretch

600 - 500 Medium C-Br stretch
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Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern

will be characteristic of a molecule containing both bromine and chlorine atoms.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

259/261/263 High
[M]⁺ (Molecular ion with Br and

Cl isotopes)

180/182 Medium [M - Br]⁺

145 High [M - Br - Cl]⁺ or [C₉H₆S]⁺

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for benzothiophene

derivatives are provided below.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the range of 0-10 ppm.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time and a higher number of scans will be necessary due to the low

natural abundance of ¹³C.

Set the spectral width to cover the range of 0-160 ppm.

IR Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Perform an ATR correction on the resulting spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or by gas

chromatography (GC-MS).

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass range of m/z 50-350.

Analyze the resulting mass spectrum for the molecular ion and characteristic fragment

ions.
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Experimental Workflow
The logical flow for the complete spectroscopic characterization of 3-(Bromomethyl)-7-
chlorobenzo[b]thiophene is illustrated in the following diagram.

Synthesis

Spectroscopic Analysis

Data Interpretation

3-Methyl-7-chlorobenzo[b]thiophene Bromination (NBS, Initiator) 3-(Bromomethyl)-7-
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 3-(Bromomethyl)-7-
chlorobenzo[b]thiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b138130#spectroscopic-data-of-3-bromomethyl-7-
chlorobenzo-b-thiophene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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